molecular formula C13H9N3O4 B13374355 methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate

methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate

Cat. No.: B13374355
M. Wt: 271.23 g/mol
InChI Key: WQTLJIOQYPMCEY-UHFFFAOYSA-N
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Description

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a complex organic compound that belongs to the class of imidazole-based naphthoquinones. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate typically involves the reaction of 2-aminonaphthoquinone with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It targets specific enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

methyl N-(4,9-dioxo-1H-benzo[f]benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H9N3O4/c1-20-13(19)16-12-14-8-9(15-12)11(18)7-5-3-2-4-6(7)10(8)17/h2-5H,1H3,(H2,14,15,16,19)

InChI Key

WQTLJIOQYPMCEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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